molecular formula C7H5BrN2O B6591898 3-Bromo-1H-indazol-7-ol CAS No. 1780112-08-4

3-Bromo-1H-indazol-7-ol

Cat. No.: B6591898
CAS No.: 1780112-08-4
M. Wt: 213.03 g/mol
InChI Key: ACTLRSTWPNIZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-ol typically involves the bromination of 1H-indazole followed by hydroxylation. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to yield 3-bromo-1H-indazole. Subsequent hydroxylation at the 7th position can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indazol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazol-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications .

Biological Activity

3-Bromo-1H-indazol-7-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring. This configuration enhances its reactivity and biological activity compared to other indazole derivatives. The compound's ability to interact with various biological targets makes it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit CHK1 and CHK2 kinases, which play crucial roles in cellular processes such as:

  • Cell Proliferation : By inhibiting these kinases, the compound can disrupt tumor cell growth.
  • Apoptosis : It influences apoptotic pathways, potentially leading to increased cancer cell death.

Additionally, this compound has demonstrated interactions with nitric oxide synthases, further indicating its multifaceted role in cellular signaling pathways .

In Vitro and In Vivo Studies

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies reveal significant inhibition of cancer cell proliferation.
  • Animal Models : In vivo studies support these findings, demonstrating reduced tumor growth in treated subjects.

These studies suggest that the compound could serve as a potential lead for developing new anticancer therapies .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related indazole derivatives:

Compound NameKey FeaturesBiological Activity
1H-indazoleParent compound without substituentsLimited reactivity
3-Bromo-1H-indazoleLacks hydroxyl group at the 7-positionReduced specificity in interactions
1H-indazol-7-olLacks bromine atom at the 3-positionDifferent chemical properties
This compound Contains both bromine and hydroxyl groupsEnhanced reactivity and biological activity

The presence of both functional groups in this compound significantly enhances its potential as a therapeutic agent compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Properties : A study focusing on its cytotoxic effects against breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent .
  • Cardiovascular Implications : Research into β3 adrenergic receptor agonists indicates that derivatives like this compound may have applications in cardiovascular health by modulating heart function .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications for various therapeutic areas beyond oncology .

Properties

IUPAC Name

3-bromo-2H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTLRSTWPNIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.